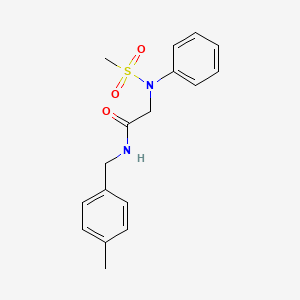
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate, also known as CBPPA, is a chemical compound that has gained attention for its potential applications in scientific research. CBPPA is a member of the organophosphate family, which has been extensively studied due to their diverse biological activities.
科学研究应用
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in scientific research due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE activity can lead to an accumulation of acetylcholine, which can result in various physiological effects. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been studied for its potential application in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in AChE activity.
作用机制
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate inhibits AChE activity by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in various physiological effects, including increased muscle contraction, increased heart rate, and increased secretion of glands.
Biochemical and Physiological Effects
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been shown to have various biochemical and physiological effects. Inhibition of AChE activity can lead to increased muscle contraction, increased heart rate, and increased secretion of glands. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments, including its ability to inhibit AChE activity and its potential neuroprotective effects. However, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research should focus on determining the safety and efficacy of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate in preclinical and clinical studies. Additionally, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be used as a tool for studying the role of AChE activity in various physiological processes and diseases. Further studies should also investigate the potential of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia.
合成方法
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be synthesized through a two-step process. The first step involves the reaction of 2-chloroaniline with 4-bromophenylphosphonic dichloride to produce bis(2-chlorophenyl) (4-bromophenyl)phosphonamide. The second step involves the reaction of bis(2-chlorophenyl) (4-bromophenyl)phosphonamide with diethyl chlorophosphate to produce bis(2-chlorophenyl) (4-bromophenyl)amidophosphate.
属性
IUPAC Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-13-9-11-14(12-10-13)22-26(23,24-17-7-3-1-5-15(17)20)25-18-8-4-2-6-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVGLZYMJVZZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)

![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)
